TSHR Inhibition Potency and Binding Mode: Direct Head-to-Head Comparison with Antag3 (ML224) Demonstrates Significantly Different Dose-Response Relationship
VA-K-14 inhibited TSH-stimulated cAMP production with an IC50 of 12.3 µM in CHO cells stably expressing TSHR and a luciferase-tagged CRE response element [1]. In a direct head-to-head comparison within the same study, VA-K-14 and Antag3 (ML224) produced similar degrees of inhibition at concentrations ranging from 1 to 100 µM; however, comparison of the area under the dose-response curves (AUC) revealed a statistically significant difference (P = 0.003) [1]. In silico docking indicated that VA-K-14 makes contacts with residues Asn483, Trp488, Leu468, Thr500, and Val664 within the TSHR transmembrane domain—a binding footprint distinct from that of Antag3 [1]. Despite its lower potency compared with ML224 (TSHR IC50 = 2.3 µM) , VA-K-14's divergent binding mode offers a complementary pharmacological tool.
| Evidence Dimension | TSHR inhibition potency and binding-site engagement |
|---|---|
| Target Compound Data | IC50 = 12.3 µM; binding residues: Asn483, Trp488, Leu468, Thr500, Val664 |
| Comparator Or Baseline | Antag3 (ML224): IC50 = 2.3 µM; distinct binding site |
| Quantified Difference | AUC difference statistically significant (P = 0.003); ~5.3-fold lower potency |
| Conditions | CHO-TSHR luciferase reporter assay; bovine TSH (20 µU) stimulation; 384-well format |
Why This Matters
Procurement of VA-K-14 provides access to a structurally and mechanistically distinct TSHR antagonist tool, essential for probing alternative binding pockets and avoiding reliance on a single chemotype.
- [1] Latif R, Realubit RB, Karan C, Mezei M, Davies TF. TSH Receptor Signaling Abrogation by a Novel Small Molecule. Front. Endocrinol. 2016;7:130. doi:10.3389/fendo.2016.00130. View Source
